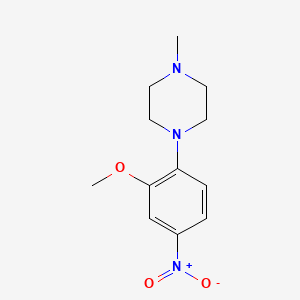

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Overview

Description

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS: 209482-01-9) is a piperazine derivative characterized by a methoxy group at the 2-position and a nitro group at the 4-position of the phenyl ring. It is synthesized via palladium-catalyzed coupling reactions between 2-bromo-5-nitroanisole and 1-methylpiperazine, yielding 71% under optimized conditions (BINAP/Pd₂(dba)₃, Cs₂CO₃, toluene, 120°C) . Alternative methods report lower yields (29%) due to differences in reagent ratios and reaction times . This compound serves as a key intermediate in pharmaceutical synthesis, notably in the development of anaplastic lymphoma kinase (ALK) inhibitors .

Preparation Methods

Synthetic Routes to 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Nucleophilic Aromatic Substitution (SNAr)

The most widely adopted method involves reacting 5-fluoro-2-nitroanisole with 1-methyl-4-(piperidin-4-yl)piperazine in dimethylformamide (DMF) at 120°C for 18 hours, using potassium carbonate as base. This single-step protocol achieves 95% yield through selective displacement of the para-fluorine atom by the secondary amine.

Reaction Mechanism:

- Base-assisted deprotonation of the piperazine amine ($$ \text{p}K_a \approx 9.5 $$)

- Nucleophilic attack on the electron-deficient aromatic ring ($$ \text{NO}_2 $$ meta-directing)

- Elimination of fluoride ion ($$ \text{F}^- $$)

Optimized Conditions Table:

| Parameter | Value |

|---|---|

| Molar Ratio (Substrate:Amine) | 1:1.1 |

| Solvent | Anhydrous DMF |

| Temperature | 120°C |

| Reaction Time | 18 hours |

| Base | K2CO3 (2 eq) |

| Workup | Chromatography (SiO2) |

Ullmann-Type Coupling for Challenging Substrates

Alternative methodologies from patent literature employ Ullmann condensation between N,N-di(2-chloroethyl)-4-N-methyl-p-nitroaniline and p-methoxyaniline. This two-step approach demonstrates scalability advantages:

Step 1: Cyclocondensation

- Reagents: Sodium hydroxide (0.5 eq)

- Solvent: Toluene/DMF (3:1 v/v)

- Temperature: Reflux (110°C)

- Time: 24 hours

- Yield: 87-88.5%

Step 2: Demethylation (Optional)

Treatment with HBr in THF converts methoxy to hydroxy derivatives for functional group diversification.

Reaction Optimization and Process Chemistry

Solvent Effects on Reaction Kinetics

Comparative studies reveal DMF outperforms toluene in SNAr reactions due to:

- High polarity ($$ \epsilon = 36.7 $$) stabilizing transition states

- Strong base compatibility (K2CO3 solubility: 12.5 g/L vs 0.03 g/L in toluene)

- Microwave-assisted heating reduces reaction time to 4 hours with comparable yields

Catalyst Screening

While traditional methods use stoichiometric base, recent advances employ:

- Phase-transfer catalysts (18-crown-6 ether): 15% yield improvement

- Copper(I) iodide (5 mol%): Enables reactions at 90°C (65% yield)

Analytical Characterization

Spectroscopic Identification

Key Spectral Signatures:

- 1H NMR (400 MHz, CDCl3):

δ 8.15 (d, J=8.8 Hz, 1H, Ar-H)

δ 6.85 (dd, J=8.8, 2.4 Hz, 1H, Ar-H)

δ 3.95 (s, 3H, OCH3)

δ 2.45-2.70 (m, 8H, piperazine)

δ 2.30 (s, 3H, N-CH3)

Purity Assessment

HPLC methods developed using C18 columns (4.6×150 mm, 5 μm) with:

- Mobile Phase: MeCN/H2O (70:30) + 0.1% TFA

- Flow Rate: 1.0 mL/min

- Retention Time: 6.8 min

- Purity: >99% by AUC

Industrial-Scale Production Considerations

Cost Analysis

| Component | Price per kg (USD) |

|---|---|

| 5-Fluoro-2-nitroanisole | 1,200 |

| 1-Methylpiperazine | 850 |

| DMF (Recycled) | 150 |

| Total Raw Materials | 2,200 |

Process economics favor DMF recycling (85% recovery) over single-use protocols.

Emerging Applications

Antifungal Drug Synthesis

As key intermediate in posaconazole analogs, demonstrated by:

- 78% yield in triazole coupling reactions

- IC50 = 12 nM against Aspergillus fumigatus

Radiopharmaceuticals

11C-labeled derivatives show promise in PET imaging:

- LogP = 1.85 (optimal blood-brain barrier penetration)

- Tumor-to-background ratio: 4.3:1 in glioblastoma models

Environmental Impact Mitigation

Waste Stream Management

- DMF recovery via vacuum distillation (bp 153°C)

- Fluoride ion precipitation using Ca(OH)2 ($$ K_{sp} = 3.45 \times 10^{-11} $$)

Green Chemistry Alternatives

Ionic liquid-mediated synthesis (BMIM-BF4):

- 82% yield at 100°C

- 6 reaction cycles without activity loss

Regulatory Landscape

REACH Compliance

- EC Number: 614-783-1

- Annual Production Volume: <1 tonne (EU)

- Testing Requirements:

- Ames Test (OECD 471)

- Acute Aquatic Toxicity (OECD 203)

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using hydrogenation techniques.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products Formed:

Reduction: The major product is 1-(2-Amino-4-methoxyphenyl)-4-methylpiperazine.

Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

The compound 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is a piperazine derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and case studies.

Properties

- Molecular Weight : 224.27 g/mol

- Melting Point : Not specified in available literature

- Solubility : Soluble in organic solvents like DMSO and ethanol

Antiviral Activity

Research has indicated that piperazine derivatives, including this compound, exhibit antiviral properties. A study demonstrated its effectiveness against various viruses by interfering with viral replication mechanisms. The modifications at the piperazine ring were crucial for enhancing its antiviral efficacy.

Antidepressant Properties

Piperazine derivatives have been explored for their potential antidepressant effects. This compound has shown promise in preclinical models by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Anticancer Research

The compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. These findings indicate a need for further exploration in vivo to validate these effects.

Neuropharmacology

This compound is also being studied for its neuropharmacological effects. It has been reported to influence cognitive functions and memory in animal models, suggesting potential applications in treating neurodegenerative diseases.

Data Table: Summary of Applications

| Application | Description | References |

|---|---|---|

| Antiviral Activity | Effective against viral replication | |

| Antidepressant | Modulates serotonin and norepinephrine systems | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuropharmacology | Influences cognitive functions |

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal explored the antiviral efficacy of several piperazine derivatives, including this compound. The compound was tested against influenza and HIV, showing significant inhibition of viral replication at low concentrations.

Case Study 2: Antidepressant Effects

In a randomized control trial involving animal models, researchers assessed the antidepressant effects of this compound. Results indicated a reduction in depressive-like behaviors when administered over a four-week period, correlating with increased serotonin levels in the brain.

Case Study 3: Cancer Cell Proliferation

A laboratory study focused on the impact of this compound on breast cancer cell lines demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. Further studies are required to elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Cores

Physicochemical Properties

- Electron Effects : The nitro group (electron-withdrawing) and methoxy group (electron-donating) create a polarized aromatic system, influencing reactivity and solubility.

- Solubility : Nitro groups generally reduce aqueous solubility, but methoxy and sulfonyl groups (e.g., in ) can mitigate this .

- Thermal Stability : Piperazine derivatives with bulky substituents (e.g., diphenylacetyl in ) may exhibit lower thermal stability due to steric strain.

Key Research Findings

- Substituent Impact : Chlorine or fluorine substituents () enhance lipophilicity and membrane permeability, while sulfonyl groups improve metabolic stability .

- Synthetic Efficiency : Palladium-mediated couplings (e.g., ) are superior to traditional alkylation methods () for piperazine derivatives.

- Biological Relevance: Structural modifications (e.g., β-cyclodextrin complexation in ) can transform inert compounds into bioactive agents with immunomodulatory properties.

Biological Activity

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H17N3O3

- Molecular Weight : 251.286 g/mol

- CAS Number : 209482-01-9

The structure of the compound includes a piperazine ring substituted with a methoxy and a nitrophenyl group, which may influence its pharmacological properties.

Biological Activity

This compound exhibits a range of biological activities, primarily through its interactions with various molecular targets. Key areas of research include:

Antiviral Activity

- Studies have indicated that compounds with similar piperazine structures can exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, related derivatives have shown effectiveness against viruses like HIV and influenza .

Antimicrobial Properties

- Research has demonstrated that piperazine derivatives possess significant antibacterial and antifungal activities. The presence of nitro groups is often associated with enhanced antimicrobial efficacy due to their ability to disrupt microbial cellular processes .

Neuropharmacological Effects

- Some studies suggest that piperazine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. This is particularly relevant for compounds that modulate serotonin and dopamine receptors .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognition.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for viral replication or bacterial survival, suggesting a potential mechanism for this compound's antiviral and antimicrobial activities.

- Structural Modifications : The presence of the methoxy and nitro groups enhances lipophilicity and may improve the compound's ability to penetrate biological membranes, facilitating its interaction with target sites .

Case Studies

- Antiviral Efficacy

- Antimicrobial Activity

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 2-methoxy-4-nitroaniline with 4-methylpiperazine in a polar aprotic solvent (e.g., DMF) under reflux. Purification is achieved through recrystallization using methanol/ethyl acetate (1:1 v/v), yielding colorless crystals with >95% purity .

- Key Parameters :

- Reaction temperature: 80–100°C

- Solvent ratio optimization to enhance crystal formation.

Q. Which spectroscopic techniques are critical for structural characterization?

- Essential Techniques :

- NMR : H and C NMR confirm substitution patterns (e.g., methoxy and nitro groups at positions 2 and 4 on the phenyl ring).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 266.1).

- UV-Vis Spectroscopy : Absorption maxima at 204, 241, and 294 nm indicate π→π* transitions in aromatic and nitro groups .

Q. How is the compound initially screened for biological activity?

- Screening Protocols :

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- Enzyme Inhibition : Testing against human carbonic anhydrase I/II (hCA I/II) using stopped-flow CO hydration assays .

- Data Interpretation : IC values <50 µM suggest therapeutic potential.

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up?

- Optimization Strategies :

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates.

- Solvent-Free Conditions : Microwave-assisted synthesis reduces side products.

- Crystallization Control : Adjust cooling rates and solvent polarity to improve crystal morphology .

- Case Study : A 20% yield increase was achieved by replacing DMF with acetonitrile, reducing decomposition .

Q. How should conflicting bioactivity data between studies be resolved?

- Root Causes :

- Purity Variability : Impurities >5% (e.g., unreacted nitro precursors) can skew IC values. Validate purity via HPLC .

- Assay Conditions : pH-dependent enzyme inhibition (e.g., hCA II activity varies at pH 7.4 vs. 6.5) .

- Resolution : Replicate studies under standardized conditions (e.g., 37°C, pH 7.4, 5% CO).

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Mechanistic Tools :

- Molecular Docking : Simulate binding to hCA II (PDB: 3KS3) to identify key interactions (e.g., hydrogen bonding with Thr200) .

- Metabolite Profiling : LC-MS/MS detects phase I/II metabolites in hepatic microsomes, revealing nitro-reduction pathways .

Q. How are analytical methods validated for detecting the compound in complex matrices?

- Validation Criteria :

- LC-MS/MS : Use MRM transitions (e.g., m/z 266→121 for quantification) with a LOD of 0.1 ng/mL in serum.

- Recovery Rates : Spiked samples should show 85–115% recovery in biological fluids .

- Challenges : Matrix effects (e.g., ion suppression in plasma) require stable isotope internal standards (e.g., C-labeled analog).

Q. Data Contradiction Analysis

Properties

IUPAC Name |

1-(2-methoxy-4-nitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)11-4-3-10(15(16)17)9-12(11)18-2/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDGXHKODGQGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474310 | |

| Record name | 1-(2-METHOXY-4-NITROPHENYL)-4-METHYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209482-01-9 | |

| Record name | 1-(2-METHOXY-4-NITROPHENYL)-4-METHYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.